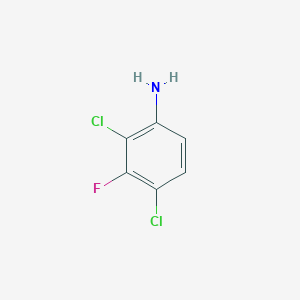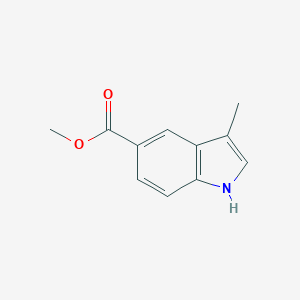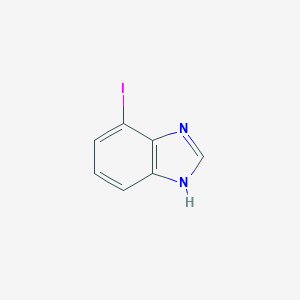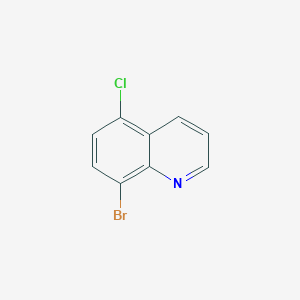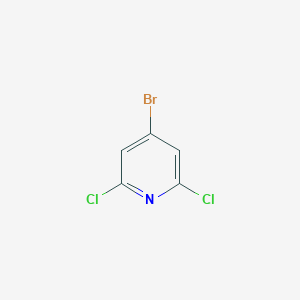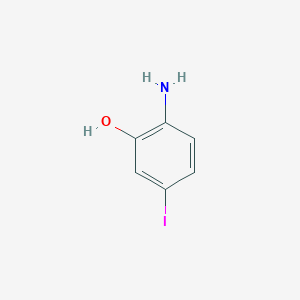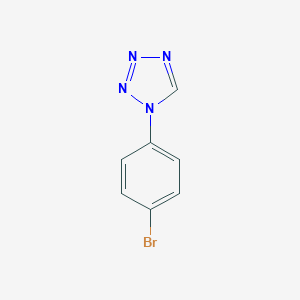
1-(4-Bromphenyl)-1H-Tetrazol
Übersicht
Beschreibung
1-(4-Bromophenyl)-1H-tetrazole (BPBT) is an organic compound commonly used as a reagent in organic synthesis. BPBT is a highly reactive, colorless, and volatile compound with a molecular weight of 227.14 g/mol and a melting point of 66-68 °C. BPBT has been widely used in the scientific community due to its unique properties and its potential applications in diverse scientific fields.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-(4-Bromphenyl)-1H-Tetrazol: ist eine wertvolle Verbindung in der organischen Synthese, insbesondere als Baustein für die Herstellung komplexerer Moleküle. Seine Bromphenylgruppe kann als Handhabe für Kreuzkupplungsreaktionen dienen, die bei der Konstruktion von Kohlenstoff-Kohlenstoff-Bindungen in Pharmazeutika eine Schlüsselrolle spielen .
Pharmazeutische Entwicklung
Diese Verbindung dient als Zwischenprodukt bei der Entwicklung verschiedener Pharmazeutika. Sein Tetrazolring imitiert die Carboxylatgruppe, was ihn zu einem Bioisoster für die Wirkstoffentwicklung macht. Es wird zur Herstellung von Molekülen mit potenziellen antibakteriellen, antifungalen und antiviralen Eigenschaften verwendet .
Pflanzenschutzmittelforschung
In der Pflanzenschutzmittelforschung kann This compound zur Entwicklung neuer Pestizide und Herbizide eingesetzt werden. Sein strukturelles Motiv ist in Verbindungen, die mit bestimmten biologischen Zielen in Schädlingen interagieren, häufig anzutreffen .
Materialwissenschaften
Die Bromphenylgruppe in dieser Verbindung kann zur Synthese neuartiger Materialien wie organischer Halbleiter oder photovoltaischer Materialien verwendet werden. Diese Materialien sind für die Entwicklung neuer Technologien in der Solarenergie und Elektronik unerlässlich .
Biochemische Studien
Forscher verwenden This compound in biochemischen Studien, um die Hemmung von Enzymen zu untersuchen. Es kann als Vorläufer für Inhibitoren dienen, die die Enzymaktivität modulieren, was für das Verständnis von Stoffwechselwegen und Krankheitsmechanismen entscheidend ist .
Analytische Chemie
In der analytischen Chemie können Derivate dieser Verbindung als Standards oder Reagenzien in verschiedenen Assays synthetisiert werden. Sie helfen bei der Quantifizierung und Detektion von biologischen oder chemischen Substanzen .
Umweltwissenschaften
This compound: könnte auch in den Umweltwissenschaften Anwendungen finden, insbesondere in der Untersuchung von Abbauprodukten organischer Schadstoffe. Seine bromierte aromatische Struktur ähnelt bestimmten persistenten organischen Schadstoffen, was es zu einer Modellverbindung für Studien macht .
Neurologische Forschung
Die Derivate der Verbindung wurden auf ihre neuroprotektiven Eigenschaften untersucht. Sie sind bei der Entwicklung von Behandlungen für neurodegenerative Erkrankungen von Interesse, da sie die Blut-Hirn-Schranke überwinden und neurologische Signalwege modulieren können .
Zukünftige Richtungen
While specific future directions for “1-(4-bromophenyl)-1H-tetrazole” are not available, research into similar compounds is ongoing. For example, newly synthesized pyrazoline derivatives have shown potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 1-(4-bromophenyl)-1H-tetrazole.
Mode of Action
It’s worth noting that compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(4-bromophenyl)-1H-tetrazole might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to influence various cellular components negatively due to oxidative stress . This could suggest that 1-(4-bromophenyl)-1H-tetrazole might also affect similar biochemical pathways.
Pharmacokinetics
Similar compounds have been screened for their medicinal potential based on physiochemical and pharmacokinetics including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, drug metabolism by the cytochrome p450 (cyp) family of liver enzymes, and toxicity evaluations .
Result of Action
Similar compounds have shown to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment in which they are present .
Biochemische Analyse
Biochemical Properties
Similar compounds, such as pyrazoline derivatives, have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Studies on similar compounds suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 1-(4-bromophenyl)-1H-tetrazole in animal models . Future studies should investigate the effects of different dosages of this compound in animal models, including any threshold effects and potential toxic or adverse effects at high doses.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMSAALWEDCZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340018 | |
| Record name | 1-(4-bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57058-01-2 | |
| Record name | 1-(4-bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)





